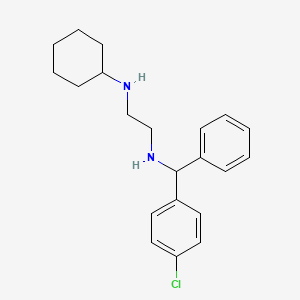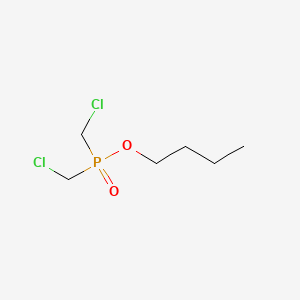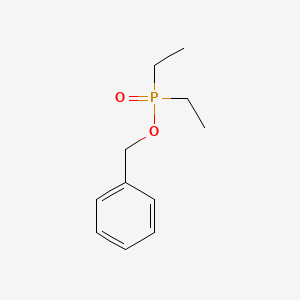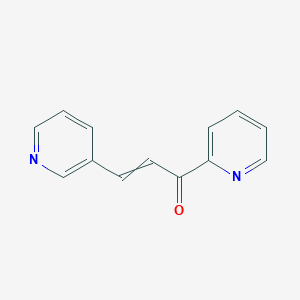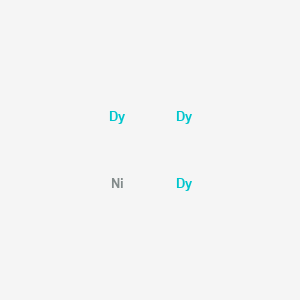![molecular formula C40H26N6 B14709914 (E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] CAS No. 24311-12-4](/img/structure/B14709914.png)
(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] is a complex organic compound characterized by its unique diazene and naphthalene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] typically involves the reaction of naphthalene derivatives with diazene compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce naphthalene-based quinones, while reduction reactions may yield naphthalene-based amines.
科学研究应用
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] include other diazene and naphthalene derivatives, such as:
1,1’-Azobis(naphthalene): A related compound with similar structural features.
Naphthalene-1,4-diazene: Another diazene derivative with naphthalene structures.
Uniqueness
The uniqueness of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] lies in its specific arrangement of diazene and naphthalene units, which confer distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
24311-12-4 |
|---|---|
分子式 |
C40H26N6 |
分子量 |
590.7 g/mol |
IUPAC 名称 |
bis[4-(naphthalen-1-yldiazenyl)naphthalen-1-yl]diazene |
InChI |
InChI=1S/C40H26N6/c1-3-15-29-27(11-1)13-9-21-35(29)41-43-37-23-25-39(33-19-7-5-17-31(33)37)45-46-40-26-24-38(32-18-6-8-20-34(32)40)44-42-36-22-10-14-28-12-2-4-16-30(28)36/h1-26H |
InChI 键 |
KJRFUQQVUNMFRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C6=CC=CC=C65)N=NC7=CC=CC8=CC=CC=C87 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





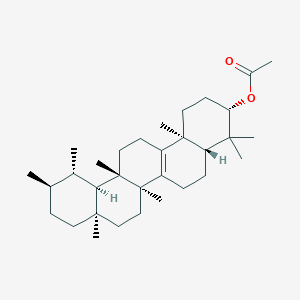
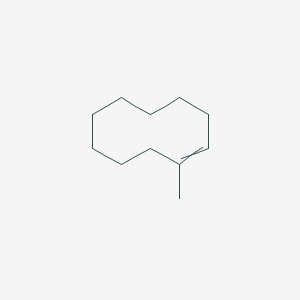
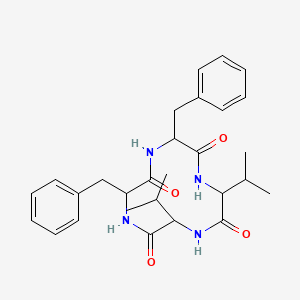
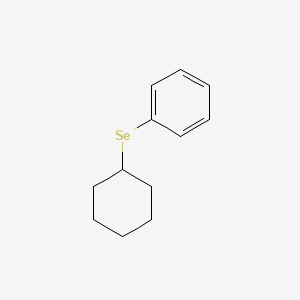
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
